REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[C:6]1([C:14]([O:16][CH3:17])=[O:15])[CH:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1>>[ClH:3].[N:8]12[CH2:13][CH2:12][CH:11]([CH2:10][CH2:9]1)[C:6]([C:14]([O:16][CH3:17])=[O:15])=[CH:7]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OC1(CN2CCC1CC2)C(=O)OC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 15° C.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
subsequently excess thionyl chloride was distilled off
|
Type
|
TEMPERATURE
|
Details
|
again heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 80 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N12C=C(C(CC1)CC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mol | |
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |